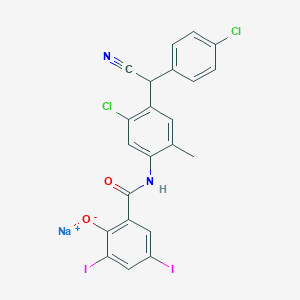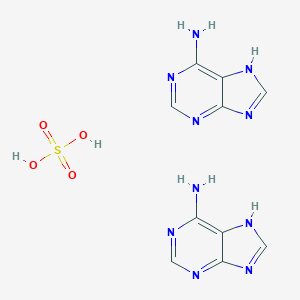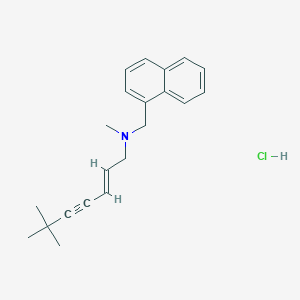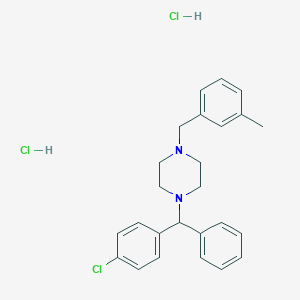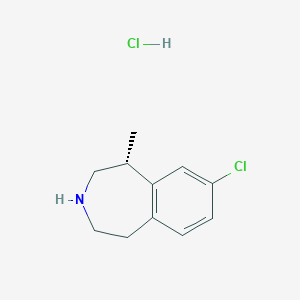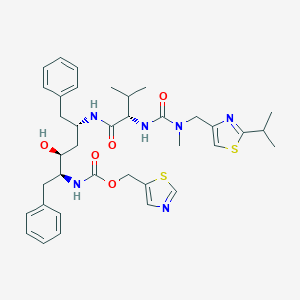
NEOMYCIN SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Framycetin sulfate, also known as Neomycin B sulfate, is an aminoglycoside antibiotic . It is used in various formulations and combinations with other agents to treat hemorrhoids, eye and ear infections, and to reduce nasal carriage of staphylococcus . It is produced by Streptomyces fradiae and on hydrolysis, it yields neamine and neobiosamine B .
Molecular Structure Analysis
Framycetin sulfate is a small molecule with the chemical formula C23H46N6O13 . Its average molecular weight is 614.6437 .Physical And Chemical Properties Analysis
Framycetin sulfate is a solid substance that is soluble in water . Its molecular weight is 712.72 .Aplicaciones Científicas De Investigación
Investigación Microbiológica
El Sulfato de Neomicina se usa en la investigación microbiana para mejorar la potencia de las cepas de Streptomyces fradiae. Se desarrolló un método de detección de alto rendimiento que utiliza la resistencia a la estreptomicina como preselección y una estrategia de replanteamiento en placas de 24 pozos profundos / lector de microplacas. Este enfoque identificó una cepa mutante de Neomicina de alta producción .
Prevención de la Contaminación Bacteriana
El Sulfato de Neomicina se usa para la prevención de la contaminación bacteriana de los cultivos celulares. Este antibiótico es altamente activo contra las bacterias gramnegativas .
Aplicaciones de Biología Molecular
La Neomicina se usa a menudo como un agente de selección en aplicaciones de biología molecular para el gen nptII .
Inhibición de la Fosfolipasa C
El sulfato de Neomicina inhibe la Fosfolipasa C mediante la unión a los fosfoinosítidos. También inhibe la actividad de la fosfatidilcolina-PLD e induce la movilización de Ca2+ y la activación de PLA2 en las plaquetas humanas .
Cicatrización de Heridas de la Mucosa Bucal
El sulfato de Framicetina se usa en la formulación de geles cargados con nanopartículas de lípidos sólidos para la cicatrización de heridas de la mucosa bucal .
Formulación de Gel In Situ Ocular
El sulfato de Framicetina se usa en la formulación de geles in situ oculares para el tratamiento de infecciones oculares. Se formula como una gota para los ojos que forma un gel in situ ocular utilizando polímeros como carbopol 940 como agente gelificante en combinación con conservantes adecuados .
Tratamiento de Infecciones Bacterianas Oculares
La Framicetina se usa para el tratamiento de infecciones bacterianas oculares como la conjuntivitis. Funciona uniéndose a la subunidad ribosómica 30S bacteriana, provocando una lectura errónea del t-RNA, dejando a la bacteria incapaz de sintetizar proteínas vitales para su crecimiento .
Gel Tópico para la Cicatrización de Heridas
El sulfato de Framicetina se usa en la formulación de geles tópicos cargados con microesponja para el tratamiento de la cicatrización de heridas .
Mecanismo De Acción
Target of Action
Neomycin sulfate, also known as Framycetin sulfate, is an aminoglycoside antibiotic derived from the metabolic products of Streptomyces fradiae . It primarily targets bacterial ribosomes , which are crucial for protein synthesis and survival of bacteria .
Mode of Action
This compound exerts its pharmacological effects by binding to bacterial ribosomes and inhibiting protein synthesis . This interaction disrupts protein synthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
This compound affects the hexose monophosphate (HMP) pathway . It enhances the expression of neo genes involved in the neomycin B biosynthesis pathway . The addition of inorganic salts such as ammonium sulfate can promote neomycin B biosynthesis and cell growth .
Pharmacokinetics
It is also used in combination with other compounds in otic suspensions for treating bacterial infections in the external auditory canal .
Result of Action
The primary result of this compound’s action is the suppression of bacterial growth and survival . By inhibiting protein synthesis, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of inorganic salts like ammonium sulfate can enhance neomycin B biosynthesis . Additionally, the character of the microbial flora in the intestine may influence the effectiveness of this compound .
Safety and Hazards
Framycetin sulfate is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Neomycin sulfate mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It achieves its bactericidal action by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis .
Cellular Effects
This compound displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . It has been shown to induce thermal stabilization of triplex DNA, while having little or almost no effect on the B-DNA duplex stabilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts the translational machinery of bacterial protein synthesis . This prevents the normal initiation of bacterial translation, where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been reported that nephrotoxic effects were noted in mice, guinea-pigs, and dogs after repeated parenteral administration
Metabolic Pathways
This compound is involved in the metabolic pathways of Streptomyces fradiae . It is produced naturally by the bacterium Streptomyces fradiae . The precursor compounds and energy generated by primary metabolism can be used to synthesize this compound .
Transport and Distribution
It is known that this compound is poorly absorbed from the gastrointestinal tract of humans and animals, and it has low absorption from the udder .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Framycetin sulfate involves the conversion of Streptomycin into Framycetin and then the sulfation of Framycetin to form Framycetin sulfate.", "Starting Materials": [ "Streptomycin", "Sulfur trioxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetone", "Water" ], "Reaction": [ "Streptomycin is treated with sulfur trioxide in methanol to form Framycetin.", "Framycetin is then sulfated by treating it with sulfur trioxide in acetone and water.", "The resulting crude product is dissolved in water and treated with sodium hydroxide to form Framycetin sulfate.", "The Framycetin sulfate is then precipitated out of solution by the addition of hydrochloric acid.", "The product is washed and dried to obtain pure Framycetin sulfate." ] } | |
Número CAS |
1405-10-3 |
Fórmula molecular |
C23H48N6O17S |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |
Clave InChI |
OIXVKQDWLFHVGR-GQTDVWSESA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Otros números CAS |
1405-10-3 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
1404-04-2 (Parent) |
Solubilidad |
Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |
Sinónimos |
Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |
Origen del producto |
United States |
Q & A
Q1: How does neomycin sulfate exert its antibacterial effect?
A1: [] this compound is an aminoglycoside antibiotic that acts by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. For more information on this mechanism, refer to [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with this compound and its inclusion compound with β‐cyclodextrin].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers don't explicitly state the molecular formula and weight, this information can be readily found in chemical databases like PubChem and ChemSpider. Please refer to those resources for detailed structural information.
Q3: Has this compound been incorporated into polymeric materials for medical applications?
A3: [] Yes, this compound has been successfully incorporated into poly(L-lactic acid) (PLLA) and poly(e-caprolactone) (PCL) films. These films demonstrated antibacterial activity against Escherichia coli, suggesting their potential use in biodegradable/bioabsorbable sutures for preventing post-surgical infections. This research is detailed in [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with this compound and its inclusion compound with β‐cyclodextrin].
Q4: What is the impact of hexadecyl alcohol on this compound release from polymeric films?
A4: [] Research indicates that hexadecyl alcohol can suppress or decrease the release of this compound from both ethyl cellulose and polyamide films. Conversely, tributyl citrate, another plasticizer, was found to increase this compound release from ethyl cellulose films. These findings highlight the importance of plasticizer selection in controlling drug release from polymeric drug delivery systems. This research is detailed in [In Vitro Release of this compound from Polymeric Films].
Q5: What is the impact of pH on the stability of this compound in solutions?
A5: [] Studies show that adjusting the pH value of this compound solutions to between 4 and 5 using hydrochloric acid (HCl) prevents the solution from turning yellow after sterilization at 100 °C. This suggests that maintaining a slightly acidic environment enhances the stability of this compound solutions during sterilization. This research is detailed in [Preparation and Quality Control of Sterilized this compound Solution].
Q6: What is the bioavailability of this compound after oral administration in swine?
A6: [] Research indicates that the absolute bioavailability of this compound after oral administration in swine is relatively low at 4.84% ± 0.03. This suggests that a significant portion of the orally administered dose is not absorbed into the systemic circulation. This finding has implications for dosing regimens and efficacy of oral this compound in swine. This research is detailed in [Pharmacokinetics of this compound after intravenous and oral administrations in swine.].
Q7: Has this compound been investigated for its efficacy in treating colibacillosis in turkeys?
A7: [] Yes, this compound has been studied for its efficacy in controlling mortality associated with colibacillosis (caused by Escherichia coli) in growing turkeys. The study demonstrated that administering this compound in drinking water effectively reduced mortality in turkeys challenged with E. coli. This research is detailed in [Efficacy of this compound water medication on the control of mortality associated with colibacillosis in growing turkeys.].
Q8: What is the impact of this compound on the growth of probiotic bacteria?
A8: [] Research indicates that this compound significantly inhibits the growth of several probiotic bacteria, including Lactobacillus acidophilus, Bifidobacterium bifidum, Lactobacillus bulgaricus, Lactobacillus rhamnosus, and Lactobacillus casei. This finding suggests that this compound use could potentially disrupt the balance of beneficial gut microbiota. This research is detailed in [Effect of polimixin B and this compound on growth of selected probiotics].
Q9: Are there any known mechanisms of resistance to this compound in bacteria?
A9: While the provided papers don't extensively cover specific resistance mechanisms, it is a well-known phenomenon with aminoglycosides. Resistance can develop through enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance.
Q10: What are the potential adverse effects of this compound on the skin?
A10: Although not extensively discussed in the provided research, this compound, like other aminoglycosides, can cause allergic contact dermatitis in some individuals. This is a type IV hypersensitivity reaction, and its symptoms can range from mild irritation to severe skin inflammation. This information highlights the importance of careful consideration and potential allergy testing before topical use.
Q11: What analytical methods are commonly used to quantify this compound?
A11: [, , ] Several analytical methods have been employed for the quantification of this compound, including high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection, spectrophotometry, and microbiological assays. The choice of method often depends on the specific application, required sensitivity, and available resources. For more details, refer to the papers [DEVELOPMENT OF THE METHOD FOR QUANTITATIVE DETERMINATION OF this compound IN VETERINARY PREPARATIONS WITH PRECOLUMN DERIVATIZATION AND FLUORESCENT DETECTION], [HPLC-ELSD determination of this compound and its related substance neamine], and [Validation of Microbiological Assay Design of this compound in 30 x 30 cm Rectangular Antibiotica Plate].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



